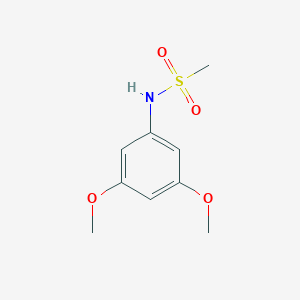

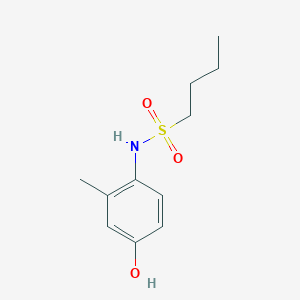

![molecular formula C11H7NO4S B229781 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid, also known as QS-21, is a saponin adjuvant that has been extensively studied for its potential use in vaccines. QS-21 is obtained from the bark of the Quillaja saponaria tree, which is native to South America. In recent years, QS-21 has been investigated for its ability to enhance the immune response to vaccines, particularly in the development of cancer vaccines.

Mécanisme D'action

The exact mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid is not fully understood, but it is believed to work by activating the immune system and stimulating the production of cytokines and other immune system molecules. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid has been shown to activate dendritic cells, which are key players in the immune response, and to enhance the production of antibodies and T cells.

Biochemical and Physiological Effects:

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid has been shown to have a number of biochemical and physiological effects on the immune system. It has been shown to enhance the production of cytokines, including interleukin-12 (IL-12), which is important for the activation of T cells. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid has also been shown to stimulate the production of antibodies and to enhance the activity of natural killer (NK) cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid as an adjuvant is its ability to enhance the immune response to a wide range of antigens. It has been shown to be effective in enhancing the immune response to cancer antigens, viral antigens, and bacterial antigens. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid is also relatively safe and well-tolerated, with few side effects reported.

One of the main limitations of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid is its complexity and difficulty in synthesizing. This makes it expensive to produce and limits its availability for use in vaccines. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid can also cause local reactions at the injection site, although these are generally mild and transient.

Orientations Futures

There are a number of future directions for research on 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid. One area of interest is the development of new methods for synthesizing 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid that are more efficient and cost-effective. Another area of interest is the investigation of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid as an adjuvant for a wider range of vaccines, including those for infectious diseases and autoimmune disorders. Finally, there is interest in the development of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid-based vaccines for cancer immunotherapy, which could potentially improve the effectiveness of current cancer treatments.

Méthodes De Synthèse

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid is a complex molecule that is difficult to synthesize in the laboratory. The most common method of obtaining 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid is through extraction from the bark of the Quillaja saponaria tree. The bark is harvested and processed to obtain a crude extract, which is then purified using a series of chromatographic techniques to isolate the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid molecule.

Applications De Recherche Scientifique

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid has been extensively studied for its potential use as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response and improve the effectiveness of the vaccine. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid has been shown to enhance the immune response to a wide range of antigens, including cancer antigens.

Propriétés

IUPAC Name |

2-oxo-1H-benzo[cd]indole-6-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7/h1-5H,(H,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCCKWHHXEWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]benzoic acid](/img/structure/B229698.png)

![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)

amino]benzoic acid](/img/structure/B229717.png)

amino]benzoic acid](/img/structure/B229718.png)

![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)

![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)

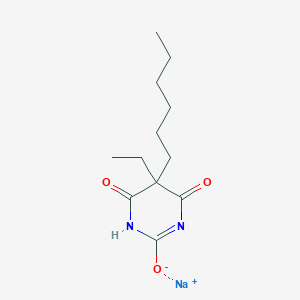

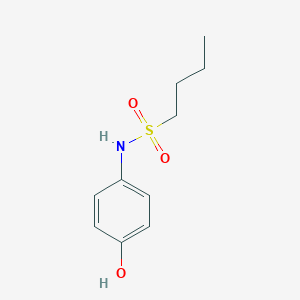

![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)